
15-Hydroperoxyicosa-11,13-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-Hydroperoxyicosa-11,13-dienoic acid is a hydroperoxy fatty acid derived from icosadienoic acid. It is characterized by the presence of a hydroperoxy group at the 15th carbon position and conjugated double bonds at the 11th and 13th positions. This compound is a significant mediator in various physiological processes, including inflammation and immune response .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
15-Hydroperoxyicosa-11,13-dienoic acid can be synthesized through the oxidation of arachidonic acid. The oxidation process typically involves the use of lipoxygenase enzymes, which catalyze the addition of molecular oxygen to arachidonic acid, resulting in the formation of the hydroperoxy group at the 15th carbon position.
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic oxidation processes. These processes are optimized for high yield and purity, often utilizing bioreactors and controlled reaction conditions to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
15-Hydroperoxyicosa-11,13-dienoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex peroxides and epoxides.
Reduction: Reduction reactions can convert the hydroperoxy group to a hydroxyl group.
Substitution: The hydroperoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Molecular oxygen and lipoxygenase enzymes.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles can be used to substitute the hydroperoxy group.
Major Products Formed
Hydroxyl derivatives: Formed through reduction reactions.
Epoxides and peroxides: Formed through further oxidation.
Applications De Recherche Scientifique
15-Hydroperoxyicosa-11,13-dienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its role in cellular signaling and inflammation.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases and immune response modulation.
Industry: Utilized in the production of specialized chemicals and as a precursor for other bioactive compounds.
Mécanisme D'action
The mechanism of action of 15-Hydroperoxyicosa-11,13-dienoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes such as cyclooxygenases and lipoxygenases, influencing the production of other bioactive lipids.
Pathways Involved: It plays a role in the arachidonic acid pathway, leading to the production of various eicosanoids that mediate inflammation and immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
15-Hydroperoxyeicosatetraenoic acid (15-HpETE): Another hydroperoxy fatty acid with similar biological activities.
13-Hydroperoxyoctadecadienoic acid (13-HpODE): A hydroperoxy fatty acid derived from linoleic acid.
Uniqueness
15-Hydroperoxyicosa-11,13-dienoic acid is unique due to its specific structure and the position of the hydroperoxy group, which confers distinct biological activities and reactivity compared to other hydroperoxy fatty acids .
Propriétés
Formule moléculaire |
C20H36O4 |
|---|---|
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
15-hydroperoxyicosa-11,13-dienoic acid |
InChI |
InChI=1S/C20H36O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h9,11,14,17,19,23H,2-8,10,12-13,15-16,18H2,1H3,(H,21,22) |
Clé InChI |
KEXNVBSLXJLOPR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C=CC=CCCCCCCCCCC(=O)O)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


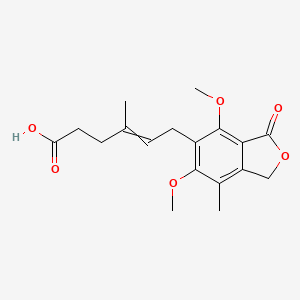
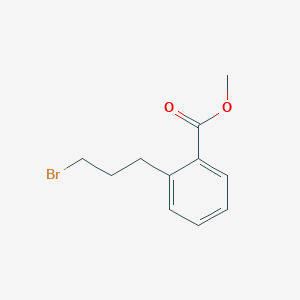

![[3-Hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13394074.png)
![13-Methyl-11-[4-[5-(4,4,5,5,5-pentafluoropentylsulfonyl)pentoxy]phenyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13394075.png)
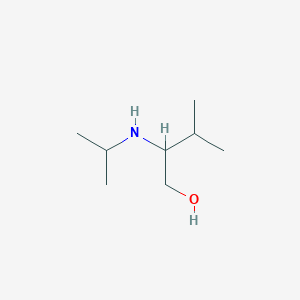
![[13,15-Diacetyloxy-4'-(furan-3-yl)-3',8-dihydroxy-1,3',12-trimethylspiro[5,10-dioxapentacyclo[7.6.1.14,7.02,7.012,16]heptadecane-6,2'-cyclopentane]-1'-yl] 2-methylbut-2-enoate](/img/structure/B13394083.png)
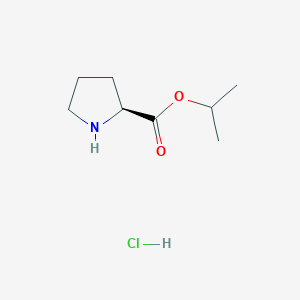

![4-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13394111.png)
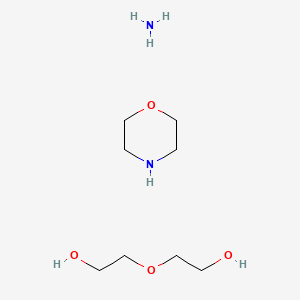
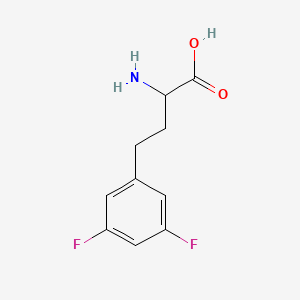
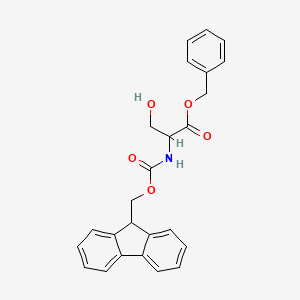
![2-Bromo-1-[6-(4-chlorophenyl)-2-methylpyridin-3-yl]ethanone hydrobromide](/img/structure/B13394149.png)
